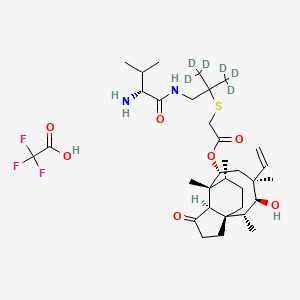
Valnemulin-d6 (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valnemulin-d6 (TFA) is a deuterated form of valnemulin, a semi-synthetic pleuromutilin derivative. Valnemulin is known for its potent antimicrobial properties, particularly against mycoplasma and brachyspira. The deuterated form, Valnemulin-d6 (TFA), is often used in scientific research to study the pharmacokinetics and metabolism of valnemulin due to its stable isotope labeling .
Preparation Methods
Valnemulin-d6 (TFA) is synthesized through a series of chemical reactions starting from pleuromutilin. The synthetic route involves the introduction of deuterium atoms into the valnemulin molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. Industrial production methods for Valnemulin-d6 (TFA) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Valnemulin-d6 (TFA) undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the side chain can be oxidized to form S-oxides.
Hydroxylation: Hydroxylation occurs in the mutilin part (the ring system) and the side chain.
Hydrolysis: The amido bond in the side chain can be hydrolyzed.
Acetylation: Acetylation occurs in the amido group of the side chain.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and enzymes or acids for hydrolysis. The major products formed from these reactions include 2β-hydroxyvalnemulin and 8α-hydroxyvalnemulin .
Scientific Research Applications
Valnemulin-d6 (TFA) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of valnemulin.
Biology: Employed in studies to understand the biological pathways and interactions of valnemulin in various organisms.
Medicine: Investigated for its potential use in treating resistant mycoplasma infections in immunocompromised patients.
Industry: Utilized in the development of veterinary drugs to treat bacterial infections in animals
Mechanism of Action
Valnemulin-d6 (TFA) exerts its effects by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the bacterial ribosome, preventing the formation of peptide bonds during protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets involved include the 23S ribosomal RNA within the bacterial ribosome .
Comparison with Similar Compounds
Valnemulin-d6 (TFA) is compared with other pleuromutilin derivatives such as tiamulin and retapamulin. While all these compounds share a similar mechanism of action, Valnemulin-d6 (TFA) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Tiamulin: Another pleuromutilin derivative used in veterinary medicine.
Retapamulin: A pleuromutilin derivative used topically for skin infections
Valnemulin-d6 (TFA) stands out due to its specific applications in research and its enhanced stability provided by deuterium atoms.
Properties
Molecular Formula |
C33H53F3N2O7S |
|---|---|
Molecular Weight |
684.9 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[[[(2R)-2-amino-3-methylbutanoyl]amino]methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl]sulfanylacetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H52N2O5S.C2HF3O2/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;3-2(4,5)1(6)7/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);(H,6,7)/t19-,20+,22-,24-,25+,26+,29-,30+,31+;/m1./s1/i6D3,7D3; |
InChI Key |
QWGJFTBUXJFDQX-OQPBYKLCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CNC(=O)[C@@H](C(C)C)N)(C([2H])([2H])[2H])SCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















